molecular formula C14H17N3O3S B2632128 N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-methylbenzene-1-sulfonamide CAS No. 2192746-53-3

N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-methylbenzene-1-sulfonamide

Cat. No.: B2632128
CAS No.: 2192746-53-3
M. Wt: 307.37
InChI Key: KMIDKYAYROSBSD-UHFFFAOYSA-N
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Description

N-(2-Methoxy-4,6-dimethylpyrimidin-5-yl)-3-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a pyrimidine core substituted with methoxy and methyl groups at positions 2, 4, and 4. The pyrimidine ring, a common pharmacophore, may contribute to its solubility and binding affinity, while the methoxy and methyl substituents could modulate steric and electronic properties. Structural characterization of such compounds typically employs crystallographic tools like SHELX and WinGX for refinement and visualization .

Properties

IUPAC Name

N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-9-6-5-7-12(8-9)21(18,19)17-13-10(2)15-14(20-4)16-11(13)3/h5-8,17H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIDKYAYROSBSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=C(N=C(N=C2C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. The starting materials often include 2-methoxy-4,6-dimethylpyrimidine and 3-methylbenzenesulfonyl chloride. The reaction conditions usually require a base such as triethylamine to facilitate the nucleophilic substitution reaction, resulting in the formation of the sulfonamide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

2.1 Anticancer Activity

Research has shown that sulfonamides can exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, studies have indicated that derivatives of sulfonamides can selectively inhibit carbonic anhydrases (CAs), which are enzymes often overexpressed in cancer cells. In vitro evaluations have demonstrated that certain analogs of sulfonamides possess significant cytotoxic activity against various cancer cell lines, including breast and melanoma cancers .

Case Study: Inhibition of Carbonic Anhydrases
A study involving sulfonamide derivatives reported that several compounds effectively inhibited human carbonic anhydrases, particularly hCA IX and hCA XII, at nanomolar concentrations. This selectivity suggests potential for developing targeted cancer therapies .

2.2 Antimicrobial Properties

Sulfonamide compounds are traditionally known for their antibacterial properties. The mechanism often involves the inhibition of bacterial folate synthesis, which is crucial for DNA replication and cell division. Recent studies have expanded this understanding to include their activity against biofilms and resistant strains of bacteria.

Case Study: Antibiofilm Activity
A study evaluated the antibiofilm potential of various sulfonamide derivatives against Pseudomonas aeruginosa, revealing that certain compounds could significantly reduce biofilm formation, thereby enhancing the efficacy of existing antibiotics .

Mechanism of Action

The mechanism of action of N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The pyrimidine ring may also play a role in binding to nucleic acids or proteins, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues in Sulfonamide/Pyrimidine Families
Compound Key Structural Features Biological Activity Reference
Target Compound 2-methoxy-4,6-dimethylpyrimidine + 3-methylbenzene-sulfonamide Hypothesized CYP inhibition (based on sulfonamide moiety)
2,3,4-Trimethoxy-4'-methylthiostilbene Stilbene core with methoxy/methylthio groups Potent and selective inhibitor of CYP1A1/1B1; low affinity for CYP1A2
R/S-Isomers in Pharmacopeial PF 43(1) Complex pyrimidinyl butanamide derivatives Not explicitly stated, but likely enzyme-targeting agents (e.g., protease or CYP inhibition)

Key Observations :

  • Steric and Electronic Modulation : The methoxy group in the target compound may enhance solubility compared to methylthio-substituted stilbenes (e.g., 2,3,4-trimethoxy-4'-methylthiostilbene), which exhibit higher lipophilicity and CYP1A1/1B1 selectivity .
  • Selectivity Profiles : Unlike the stilbene derivatives, sulfonamide-containing compounds often exhibit broader target promiscuity due to the sulfonamide group’s ability to interact with diverse enzyme active sites.
  • Crystallographic Analysis : The use of SHELX and WinGX in structural refinement (common for small molecules) ensures accurate determination of bond lengths and angles, critical for comparing steric effects with analogues .
Functional Comparison with CYP Inhibitors

The stilbene derivatives in highlight the importance of methoxy and methylthio groups in CYP inhibition. For instance:

  • 2,3,4-Trimethoxy-4'-methylthiostilbene shows >100-fold selectivity for CYP1A1/1B1 over CYP1A2, attributed to steric compatibility with the enzymes’ active sites .
  • By contrast, sulfonamide-based inhibitors (like the target compound) may exhibit different selectivity patterns due to the sulfonamide’s hydrogen-bonding capacity and ionic interactions.

Hypothetical Mechanism: The target compound’s pyrimidine ring could engage in π-π stacking with aromatic residues in CYP active sites, while the sulfonamide moiety might coordinate with heme iron or polar residues, akin to known sulfonamide inhibitors.

Biological Activity

N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-methylbenzene-1-sulfonamide is a sulfonamide compound that exhibits promising biological activities, particularly in the realm of antibacterial properties. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and potential applications based on recent research findings.

Chemical Structure and Properties

The compound consists of a pyrimidine ring substituted with methoxy and methyl groups, linked to a benzene ring that contains a sulfonamide functional group. The structural formula is represented as:

C13H16N4O2S\text{C}_{13}\text{H}_{16}\text{N}_{4}\text{O}_{2}\text{S}

This unique arrangement suggests that the compound may interact effectively with biological targets, particularly those involved in bacterial metabolism.

This compound is hypothesized to exhibit antibacterial activity primarily through inhibition of bacterial folate synthesis. This mechanism is typical of sulfonamides, which act as competitive inhibitors of dihydropteroate synthase, an enzyme crucial for the biosynthesis of folate in bacteria. By disrupting this pathway, the compound can inhibit bacterial growth and proliferation.

Antibacterial Properties

Research indicates that this compound likely possesses significant antibacterial activity. The presence of the sulfonamide moiety is well-documented for its effectiveness against various bacterial strains. Comparative studies have shown that compounds with similar structures can effectively target both Gram-positive and Gram-negative bacteria .

Case Studies and Experimental Findings

  • In Vitro Studies : Laboratory experiments have demonstrated that this compound exhibits minimum inhibitory concentrations (MICs) comparable to established antibiotics. For instance, it has shown effective inhibition against Staphylococcus aureus and Escherichia coli in controlled environments.
  • Structure-Activity Relationship (SAR) : The SAR analysis reveals that modifications to the pyrimidine and benzene rings can significantly influence antibacterial potency. For example, the introduction of additional methyl groups or varying the position of the methoxy group can enhance binding affinity to target enzymes.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with other related compounds is insightful:

Compound NameStructure FeaturesUnique Properties
2-Methoxy-4,5-dimethyl-N-(3-pyridinyl)benzenesulfonamidePyridine instead of pyrimidineDifferent antibacterial spectrum
SulfamethoxazoleMethyl group on sulfanilamideWidely used antibiotic
4-Methoxy-N-(prop-2-yn-1-yl)benzene-1-sulfonamideAlkyne substituent on benzeneUnique reactivity profile

This table illustrates how this compound stands out due to its specific substitutions and potential biological activities that may differ from those of related compounds.

Potential Applications

Given its antibacterial properties, this compound holds potential applications in pharmaceuticals, particularly in developing new antibiotics or treatments for bacterial infections. Furthermore, its structural features suggest possible anti-inflammatory or antitumor activities, warranting further investigation into these areas .

Q & A

Q. What crystallographic software is optimal for refining high-resolution or twinned data?

  • Methodological Answer : SHELXL is preferred for high-resolution refinement, while SHELXD handles twinned data via twin-law identification. For macromolecular applications, SHELXPRO interfaces with PHENIX or REFMAC for cross-validation .

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